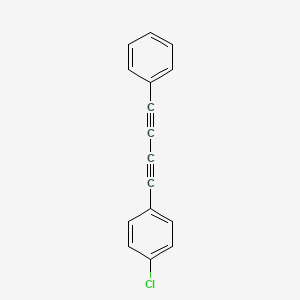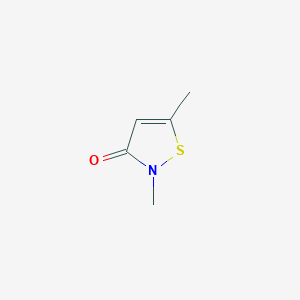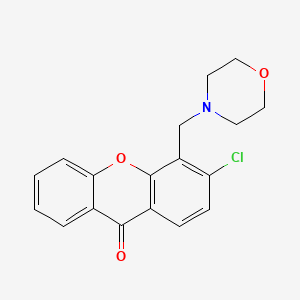
1,2-Dibromoethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromoethyl prop-2-enoate:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dibromoethyl prop-2-enoate can be synthesized through the bromination of ethyl prop-2-enoate. The reaction typically involves the addition of bromine (Br2) to ethyl prop-2-enoate under controlled conditions to ensure the selective formation of the dibromo compound. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar bromination processes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dibromoethyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides.
Bases: Sodium hydroxide, potassium tert-butoxide.
Electrophiles: Bromine, hydrogen bromide.
Major Products Formed:
- Substituted ethyl prop-2-enoates.
- Alkenes and alkynes from elimination reactions.
- Addition products with various electrophiles.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromoethyl prop-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the preparation of polymers and copolymers with specific properties.
Biological Studies: It serves as a model compound for studying the effects of brominated organic compounds on biological systems.
Medicinal Chemistry: Researchers explore its potential as a building block for the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2-dibromoethyl prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. In elimination reactions, the compound forms double or triple bonds, contributing to the formation of unsaturated products. The prop-2-enoate moiety can undergo addition reactions, leading to the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromoethane: Similar in structure but lacks the prop-2-enoate moiety.
Ethyl prop-2-enoate: Lacks the bromine atoms, making it less reactive in certain types of reactions.
1,2-Dibromoethyl benzene: Contains a benzene ring instead of the prop-2-enoate group.
Uniqueness: 1,2-Dibromoethyl prop-2-enoate is unique due to the presence of both bromine atoms and the prop-2-enoate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
51749-47-4 |
|---|---|
Molekularformel |
C5H6Br2O2 |
Molekulargewicht |
257.91 g/mol |
IUPAC-Name |
1,2-dibromoethyl prop-2-enoate |
InChI |
InChI=1S/C5H6Br2O2/c1-2-5(8)9-4(7)3-6/h2,4H,1,3H2 |
InChI-Schlüssel |
CFKPRIPIGQIQCT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


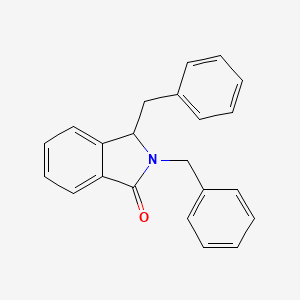
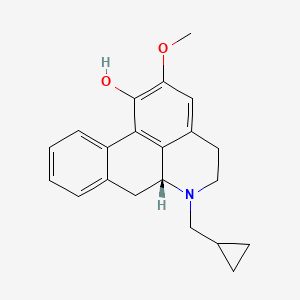
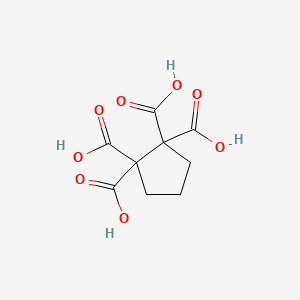
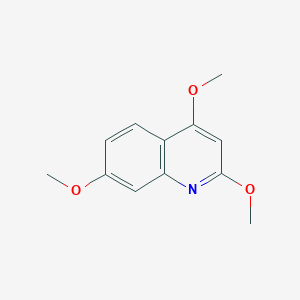

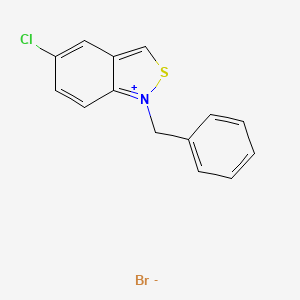
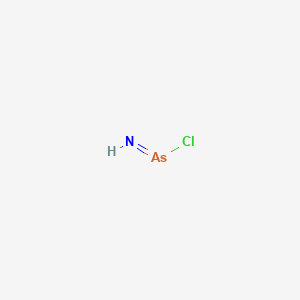

![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
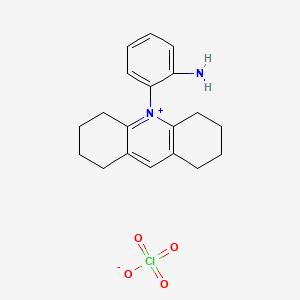
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
